1-Iododibenzo[b,d]furan
Overview
Description
1-Iododibenzo[b,d]furan is an organic compound with the molecular formula C12H7IO It is a derivative of dibenzofuran, where an iodine atom is substituted at the first position of the dibenzofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Iododibenzo[b,d]furan can be synthesized through several methods. One common approach involves the iodination of dibenzofuran. This process typically uses iodine and an oxidizing agent such as potassium iodide in the presence of an acid catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective iodination at the desired position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity of the final product. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-Iododibenzo[b,d]furan undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives.
Reduction Reactions: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Substitution: Sodium hydroxide, potassium tert-butoxide, strong bases.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Major Products Formed:
Substitution: Various substituted dibenzofurans.
Oxidation: Oxidized derivatives of dibenzofuran.
Reduction: Reduced forms of dibenzofuran.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-iododibenzo[b,d]furan depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes, receptors, and DNA. The iodine atom in the compound can form covalent bonds with nucleophilic sites in biomolecules, leading to alterations in their structure and function. This interaction can result in the inhibition of enzyme activity, disruption of cellular processes, and induction of cell death in certain cases .
Comparison with Similar Compounds
2-Iododibenzo[b,d]furan: Another iodinated derivative of dibenzofuran with the iodine atom at the second position.
Dibenzofuran: The parent compound without any iodine substitution.
Phenyldibenzofurans: Compounds where a phenyl group is substituted at various positions on the dibenzofuran ring.
Uniqueness of 1-Iododibenzo[b,d]furan: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the iodine atom at the first position enhances its reactivity and allows for selective functionalization at this site. This makes it a valuable intermediate in organic synthesis and a useful tool in various research applications .
Properties
IUPAC Name |
1-iododibenzofuran | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7IO/c13-9-5-3-7-11-12(9)8-4-1-2-6-10(8)14-11/h1-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPOAJQCHRDVQEZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=CC=C3I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7IO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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